

# An In-depth Technical Guide to 2-Iodobenzoic Acid: Discovery and History

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## Compound of Interest

Compound Name: 2-Iodobenzoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of 2-iodobenzoic acid, a pivotal reagent in organic chemistry and drug development.

## Discovery and Historical Context

The history of 2-iodobenzoic acid is intrinsically linked to the development of diazonium chemistry in the mid-19th century. The key breakthrough was the discovery of the diazotization of aryl amines by the German chemist Johann Peter Griess in 1858.<sup>[1][2][3]</sup> This reaction, which converts a primary aromatic amine into a diazonium salt, opened up a new world of synthetic possibilities.

While the exact date of the first synthesis of 2-iodobenzoic acid is not readily available in historical records, it is a direct application of the Sandmeyer reaction, which was a subsequent development that utilized diazonium salts. The synthesis of 2-iodobenzoic acid from anthranilic acid (2-aminobenzoic acid) via diazotization followed by treatment with iodide has become a classic and commonly performed experiment in university organic chemistry laboratories.<sup>[4]</sup> This reaction provides a reliable method for introducing an iodine atom at a specific position on the benzene ring, a transformation that is not easily achieved by direct iodination.

The primary historical and ongoing significance of 2-iodobenzoic acid lies in its role as a precursor to hypervalent iodine reagents. Notably, it is the starting material for the synthesis of

2-Iodoxybenzoic acid (IBX), a powerful and selective oxidizing agent first synthesized in 1893.

[5] IBX and its derivative, the Dess-Martin periodinane (DMP), have become indispensable tools in modern organic synthesis for the mild oxidation of alcohols to aldehydes and ketones.

[4][5][6]

## Physicochemical Properties

A summary of the key quantitative data for 2-iodobenzoic acid is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	$C_7H_5IO_2$	[4][7]
Molar Mass	248.02 g/mol	[4][7]
Appearance	White to light yellow crystalline powder	[7][8]
Melting Point	160-162 °C	[7][8][9]
Boiling Point	$313.9 \pm 25.0$ °C (Predicted)	[7][9]
Density	2.25 g/cm <sup>3</sup>	[4][7][9]
pKa	2.85 (at 25 °C)	[7][8][9]
Solubility	Sparingly soluble in water; Soluble in ethanol, ether, dimethyl sulfoxide, and methanol.	[7][8][10]
CAS Number	88-67-5	[4][7]

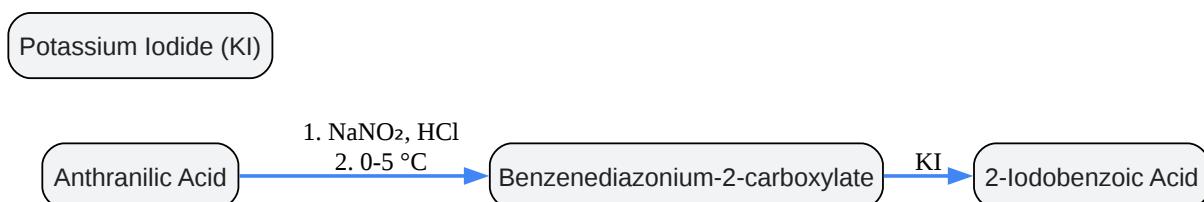
## Key Experimental Protocols

The following sections detail the methodologies for the synthesis of 2-iodobenzoic acid and its conversion to the important oxidizing agent, IBX.

# Synthesis of 2-Iodobenzoic Acid via Sandmeyer Reaction

This protocol is a widely used method for the preparation of 2-iodobenzoic acid from anthranilic acid.

Reaction Scheme:



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Caption: Synthesis of 2-Iodobenzoic Acid via Sandmeyer Reaction.

Materials:

- Anthranilic acid
- Concentrated hydrochloric acid (HCl)
- Sodium nitrite ( $\text{NaNO}_2$ )
- Potassium iodide (KI)
- Sodium metabisulfite (or sodium thiosulfite)
- Deionized water
- Ice

Procedure:

- In a flask, dissolve anthranilic acid in water and concentrated hydrochloric acid.

- Cool the mixture to 0-5 °C in an ice bath with constant stirring.
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for an additional 5-10 minutes after the addition is complete to ensure full formation of the diazonium salt.
- In a separate beaker, dissolve potassium iodide in water.
- Slowly and carefully add the potassium iodide solution to the cold diazonium salt solution. Effervescence (nitrogen gas evolution) will be observed.
- Allow the reaction mixture to stand at room temperature for about 10 minutes, then gently warm it on a water bath (around 40-50 °C) for another 10-15 minutes to complete the reaction.
- Heat the mixture to boiling for a few minutes and then cool it to room temperature.
- Decolorize the solution by adding a small amount of sodium metabisulfite to reduce any excess iodine formed.
- Collect the crude 2-iodobenzoic acid by vacuum filtration and wash it with cold water.
- Recrystallize the crude product from hot water or a mixture of ethanol and water to obtain pure 2-iodobenzoic acid.

## Alternative Synthesis from Phthalic Anhydride

An alternative route to 2-iodobenzoic acid starts from the more readily available and less expensive phthalic anhydride.[\[11\]](#) This method involves hydrolysis, a mercury substitution reaction, and finally an iodination reaction.[\[11\]](#)



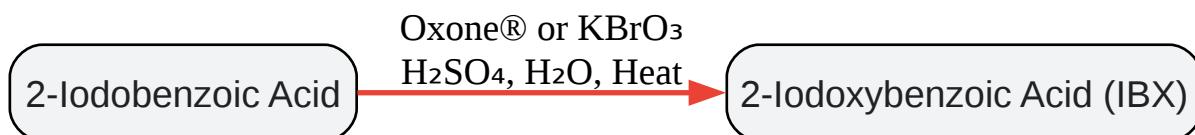
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Caption: Alternative Synthesis of 2-Iodobenzoic Acid.

## Synthesis of 2-Iodoxybenzoic Acid (IBX)

2-Iodobenzoic acid is the direct precursor to the powerful oxidizing agent IBX.

Reaction Scheme:



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Caption: Synthesis of 2-Iodoxybenzoic Acid (IBX).

Materials:

- 2-Iodobenzoic acid
- Oxone® ( $2\text{KHSO}_5 \cdot \text{KHSO}_4 \cdot \text{K}_2\text{SO}_4$ ) or Potassium bromate ( $\text{KBrO}_3$ )
- Sulfuric acid ( $\text{H}_2\text{SO}_4$ ) (if using  $\text{KBrO}_3$ )
- Deionized water

Procedure:

- Suspend 2-iodobenzoic acid in water.
- Slowly add Oxone® or a solution of potassium bromate and sulfuric acid to the suspension with vigorous stirring.
- Heat the reaction mixture to approximately 70-80 °C for several hours.
- The product, IBX, will precipitate out of the solution as a white solid.
- Cool the mixture and collect the IBX by vacuum filtration.

- Wash the solid with water and acetone and then dry it under vacuum. Caution: IBX is a shock-sensitive explosive and should be handled with care.

## Applications in Research and Development

2-Iodobenzoic acid is a versatile reagent with a wide range of applications in organic synthesis and drug discovery.

- Precursor to Hypervalent Iodine Reagents: As detailed above, its most prominent role is as the starting material for IBX and Dess-Martin periodinane, which are favored for their mild and selective oxidizing capabilities.[4][6]
- Synthesis of Heterocyclic Compounds: It is a valuable building block for the synthesis of various heterocyclic systems, such as indoles and isocoumarins, which are common scaffolds in pharmaceuticals.[10][12]
- Cross-Coupling Reactions: The iodo group serves as an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, allowing for the formation of carbon-carbon bonds.[6]
- Drug Discovery and Medicinal Chemistry: 2-Iodobenzoic acid and its derivatives are important intermediates in the synthesis of pharmaceuticals, including anti-inflammatory and analgesic drugs.[13] Its derivatives have also been explored for applications in medical imaging as radioiodinated agents.[14] The unique reactivity of the iodine substituent makes it a valuable tool for medicinal chemists in the development of new therapeutic agents.[12]

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